Binedaline

描述

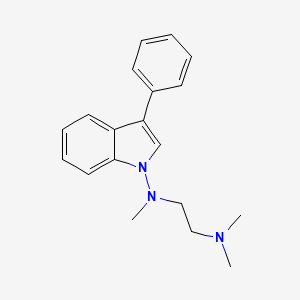

Binedaline (C₁₉H₂₃N₃) is a norepinephrine (NE) reuptake inhibitor developed as an antidepressant with a distinct pharmacological profile. Unlike traditional tricyclic antidepressants (TCAs) such as imipramine or amitriptyline, this compound exhibits negligible affinity for neurotransmitter receptors (e.g., α-adrenergic, muscarinic, histamine H₁, or 5-HT₂ receptors), which minimizes anticholinergic and sedative side effects . Its primary metabolites, including desmethylthis compound, retain potent NE reuptake inhibition (Ki = 25–29 nM in rat cortical synaptosomes), comparable to TCAs .

属性

IUPAC Name |

N,N,N'-trimethyl-N'-(3-phenylindol-1-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYFFMXPDDGOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57647-35-5 (mono-hydrochloride) | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20209472 | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60662-16-0 | |

| Record name | Binedaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60662-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binedaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binedaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINEDALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AVG9P140R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Grignard Reaction and Dehydration

The synthesis initiates with the treatment of 2-aminobenzophenone (1) with methylmagnesium bromide, a Grignard reagent, to form a tertiary carbinol intermediate. Subsequent dehydration under acidic conditions yields 2-(1-phenylvinyl)aniline (2), introducing an α,β-unsaturated system critical for subsequent cyclization. This step parallels classical strategies for vinylamine synthesis, where proton elimination is facilitated by Brønsted or Lewis acids.

Diazotization and Widman-Stoermer Cyclization

Reaction of 2-(1-phenylvinyl)aniline (2) with nitrous acid (HNO₂) generates a diazonium intermediate, which undergoes intramolecular cyclization upon basification with ammonia. This Widman-Stoermer reaction produces 4-phenylcinnoline (3), a bicyclic aromatic system. The mechanism proceeds via electrophilic attack of the diazonium group on the adjacent vinyl moiety, followed by rearomatization to stabilize the cinnoline core.

Hydrogenation and Acetylation

Catalytic hydrogenation of 4-phenylcinnoline (3) reduces the cinnoline’s heteroaromatic system to 4-phenyl-1,4-dihydrocinnoline (4). Subsequent acetylation with acetic acid introduces an acetyl group, yielding N-acetyl-4-phenyl-1,4-dihydrocinnoline (5). This step modulates reactivity for downstream alkylation while preserving the nitrogen’s nucleophilicity.

Alkylation and Hydrolysis

Reaction of intermediate 5 with methyl p-toluenesulfonate (8) installs a methyl group at the indole nitrogen, forming N-methyl-3-phenylindol-1-amine (7) after acidic hydrolysis. The use of methyl p-toluenesulfonate ensures efficient N-alkylation under mild conditions, avoiding over-alkylation side reactions.

Final Alkylation with 2-Dimethylaminoethyl Chloride

Deprotonation of 7 with sodamide (NaNH₂) generates a strong nucleophile, which undergoes alkylation with 2-dimethylaminoethyl chloride (8) to afford this compound (9). This step introduces the critical tertiary amine side chain, essential for the compound’s norepinephrine reuptake inhibition activity.

Table 1: Synthetic Pathway of this compound

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Addition | Methylmagnesium bromide, THF | 2-(1-Phenylvinyl)aniline (2) |

| 2 | Dehydration | H₂SO₄, Δ | 2-(1-Phenylvinyl)aniline (2) |

| 3 | Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate |

| 4 | Widman-Stoermer Cyclization | NH₃, H₂O | 4-Phenylcinnoline (3) |

| 5 | Hydrogenation | H₂, Pd/C, AcOH | 4-Phenyl-1,4-dihydrocinnoline (4) |

| 6 | Acetylation | Acetic acid, reflux | N-Acetyl-4-phenyl-1,4-dihydrocinnoline (5) |

| 7 | Alkylation | Methyl p-toluenesulfonate, K₂CO₃ | N-Methyl-3-phenylindol-1-amine (7) |

| 8 | Deprotonation/Alkylation | NaNH₂, 2-Dimethylaminoethyl chloride | This compound (9) |

Mechanistic and Methodological Analysis

Strategic Use of Widman-Stoermer Cyclization

The Widman-Stoermer reaction (Step 4) is pivotal for constructing the cinnoline core, leveraging the diazonium group’s electrophilicity to initiate cyclization. This method contrasts with Fischer indole synthesis, which employs ketones and aryl hydrazines. The choice of Widman-Stoermer here ensures regioselective ring closure, avoiding competing pathways observed in alternative indole syntheses.

Hydrogenation Selectivity

Hydrogenation of 4-phenylcinnoline (Step 5) selectively reduces the cinnoline’s pyridazine ring without affecting the adjacent benzene moiety. Palladium on carbon (Pd/C) in acetic acid provides a heterogeneous catalyst system that suppresses over-reduction, preserving the indole-like structure.

Alkylation Efficiency

The final alkylation (Step 8) demonstrates the utility of sodamide for generating strongly nucleophilic species. By deprotonating the indole nitrogen, NaNH₂ enables efficient displacement of the chloride in 2-dimethylaminoethyl chloride, achieving high yields under aprotic conditions.

Comparative Context with Indole Synthesis

While classical indole syntheses (e.g., Fischer, Bischler–Möhlau) rely on cyclocondensation reactions, this compound’s route highlights the versatility of diazonium intermediates for constructing fused heterocycles. The PMC review notes that 2-arylindoles, like this compound, often require tailored approaches to address steric and electronic challenges during ring formation. For instance, Medarde’s heterocombretastatins employ similar strategies for diarylindole synthesis, underscoring the broader applicability of these methods.

Challenges and Optimization Opportunities

- Diazonium Stability : The transient nature of diazonium intermediates (Step 3) necessitates low-temperature conditions (0–5°C) to prevent decomposition. Modern flow chemistry techniques could enhance stability and scalability.

- Catalyst Poisoning : Residual amines from earlier steps may deactivate Pd/C during hydrogenation. Implementing scavengers or alternative catalysts (e.g., PtO₂) might improve efficiency.

- Side-Chain Installation : The final alkylation’s reliance on NaNH₂ poses safety concerns. Transitioning to milder bases (e.g., KOtBu) or phase-transfer catalysis could mitigate risks.

化学反应分析

比内达林会发生各种化学反应,包括:

氧化和还原: 这些反应在合成过程中至关重要,特别是在氢化步骤中形成4-苯基-1,4-二氢噌啉.

常用试剂和条件: 比内达林的合成中常用试剂包括甲基溴化镁、亚硝酸和氨基钠.

科学研究应用

Pharmacological Profile

Binedaline functions predominantly as a selective norepinephrine reuptake inhibitor (NRI). Its inhibitory effectiveness on norepinephrine uptake is comparable to that of established tricyclic antidepressants, with a value of approximately 25 nM. However, it exhibits significantly weaker activity on serotonin uptake () and is inactive against dopamine uptake, with a greater than 2 μM . This selective action suggests that this compound may have a reduced side effect profile compared to traditional antidepressants, which often affect multiple neurotransmitter systems.

Receptor Affinity

This compound shows negligible affinity for various neurotransmitter receptors, including:

- Alpha-adrenergic receptors

- Muscarinic acetylcholine receptors

- Histamine H1 receptors

- Serotonin 5-HT2 receptors

This lack of significant receptor binding may explain the absence of common side effects associated with tricyclic antidepressants, such as sedation and anticholinergic effects .

Research Applications

This compound's unique pharmacological characteristics make it an interesting subject for various research applications:

Neuropharmacology Studies

- This compound can be utilized in studies aimed at understanding norepinephrine's role in mood regulation and depression. Its selective inhibition of norepinephrine reuptake allows researchers to investigate the specific pathways involved in depressive disorders without the confounding effects of serotonin or dopamine modulation.

Comparative Studies with Other Antidepressants

- Researchers can compare this compound with other antidepressants to elucidate differences in efficacy and side effects. For instance, studies have shown that chronic treatment with this compound does not alter the density of beta-adrenergic or serotonin receptors, which contrasts with other tricyclic antidepressants that do induce such changes .

Mechanistic Studies on Neurotransmitter Dynamics

- The compound can be used to explore how selective norepinephrine reuptake inhibition affects neurotransmitter dynamics in the brain, potentially leading to new insights into treatment strategies for depression and anxiety disorders.

Case Studies

Case Study 1: Efficacy in Animal Models

In animal studies, this compound demonstrated significant efficacy in reducing depressive-like behaviors when administered at doses comparable to those used for other NRIs. This suggests its potential utility in preclinical models for evaluating new antidepressant therapies .

Case Study 2: Side Effect Profile Analysis

A comparative analysis involving this compound and traditional tricyclic antidepressants revealed that subjects treated with this compound exhibited fewer side effects related to sedation and anticholinergic activity. This finding supports the hypothesis that selective norepinephrine reuptake inhibition may offer a more favorable therapeutic profile .

作用机制

相似化合物的比较

Tables of Comparative Data

Table 1: Receptor Binding and Uptake Inhibition Profiles

| Compound | NE Ki (nM) | 5-HT Ki (nM) | DA Ki (nM) | α₁-Adrenergic | Muscarinic | H₁ |

|---|---|---|---|---|---|---|

| This compound | 25 | 847 | >2,000 | None | None | None |

| Imipramine | 20 | 150 | 3,500 | High | High | High |

| Maprotiline | 12 | >10,000 | >10,000 | Moderate | Low | Low |

| Fluoxetine | >10,000 | 1–10 | >10,000 | None | None | None |

Table 2: Clinical Side Effect Comparison

| Side Effect | This compound | Imipramine | Maprotiline | Fluoxetine |

|---|---|---|---|---|

| Dry Mouth | No | Yes | Yes | No |

| Sedation | No | Yes | Moderate | No |

| Weight Gain | No | Yes | No | No |

| Cardiovascular | No | Yes | No | No |

生物活性

Binedaline, also known as binodaline, is a compound that has garnered attention for its potential as an antidepressant. It functions primarily as a selective norepinephrine reuptake inhibitor (NRI), which distinguishes it from many traditional antidepressants that often target multiple neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine (NE) uptake. It exhibits a high affinity for norepinephrine transporters with an inhibition constant () of 25 nM, indicating effective blocking of norepinephrine reuptake. In comparison, its affinity for serotonin transporters is significantly lower (), and it shows negligible interaction with dopamine receptors () . This selectivity suggests that this compound may improve mood and alleviate depressive symptoms while minimizing the classical side effects associated with traditional antidepressants.

Comparison with Other Antidepressants

The table below summarizes the pharmacological profiles of this compound compared to other antidepressants:

| Compound Name | Mechanism of Action | Selectivity | Notes |

|---|---|---|---|

| This compound | Norepinephrine reuptake inhibitor | Norepinephrine | Minimal side effects; no significant receptor binding |

| Amitriptyline | Tricyclic antidepressant | Non-selective | Significant side effects; affects multiple neurotransmitters |

| Sertraline | Selective serotonin reuptake inhibitor | Serotonin | Commonly used; known for side effects |

| Atomoxetine | Norepinephrine reuptake inhibitor | Norepinephrine | Approved for ADHD treatment |

This compound's unique profile allows it to potentially offer therapeutic benefits in treating depression and anxiety without the adverse effects commonly associated with drugs like amitriptyline and sertraline .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits norepinephrine uptake in synaptosomes derived from rat cerebral cortex, comparable to tricyclic antidepressants but without significant receptor binding to alpha-adrenergic, muscarinic cholinergic, or histamine H1 receptors .

Key Findings:

- Norepinephrine Uptake Inhibition:

- Serotonin Uptake Inhibition:

- Dopamine Uptake Inhibition:

In a controlled study, this compound was administered at a dosage of 20 mg/kg over two weeks, showing stable levels of beta-adrenergic and serotonin receptors in the forebrain, unlike other NRIs which exhibited changes in receptor binding dynamics .

Clinical Studies

A double-blind study comparing this compound with a placebo indicated no significant psychiatric or clinical differences between groups, suggesting that while this compound may have potential as an antidepressant, its efficacy requires further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。